Oleoylethanolamide (OEA) is a naturally occurring lipid mediator with a significant role in the regulation of feeding and body weight. It is an endogenous agonist of peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor involved in lipid metabolism. OEA has been shown to possess various physiological properties, including the ability to reduce food intake, influence body weight management, and modulate lipid metabolism. The growing interest in OEA stems from its potential therapeutic applications in obesity, pain management, and inflammatory diseases1247.
OEA exerts its effects primarily through the activation of PPAR-α, which leads to the modulation of food consumption and weight management. Activation of PPAR-α by OEA results in the induction of satiety and meal termination, as well as the stimulation of fatty acid uptake, lipolysis, and beta-oxidation12. Additionally, OEA has been found to activate the capsaicin receptor TRPV1, which is involved in the excitation of vagal sensory neurons, induction of visceral pain, and reduction of short-term food intake3. Furthermore, OEA has analgesic properties in visceral and inflammatory pain, which are independent of PPAR-α activation, suggesting the involvement of other receptors and pathways, such as the NMDA receptor4. OEA also influences glucose metabolism, with studies indicating that it can impair glucose tolerance and inhibit insulin-stimulated glucose uptake in rat adipocytes through the p38 and JNK MAPK pathways8.
OEA has been identified as a potential therapeutic agent for obesity due to its ability to reduce food intake and body weight gain. Studies have shown that OEA can lower body weight and hyperlipidemia in obese rats and reduce food intake in both animal models and humans when administered orally12569. The anorexiant properties of OEA are further supported by the development of hydrolysis-resistant analogs of OEA, which show potent and persistent reduction of feeding when administered in vivo5.
The analgesic properties of OEA have been demonstrated in models of visceral and inflammatory pain. OEA reduces nociceptive responses in animal models, suggesting its potential as a novel approach for pain management4.
OEA exhibits anti-inflammatory effects by enhancing PPAR-α signaling and inhibiting pathways such as NF-κB and ERK1/2/AP-1/STAT3 in LPS-induced THP-1 cells. These findings suggest that OEA may serve as a therapeutic agent for inflammatory diseases7.
OEA's impact on lipid metabolism and glucose homeostasis indicates its potential application in the treatment of metabolic disorders. It has been shown to impair glucose tolerance and inhibit insulin-stimulated glucose uptake, which may contribute to its anorectic effects and could be relevant for insulin resistance in adipose tissue8.
Oral administration of OEA has been found to decrease body fat gain in mice by modulating gene expression related to body fat mass and food intake. The anti-obesity activity of OEA may involve modulation of the endocannabinoid fatty acid ethanolamide pathway in adipose tissue and the GPR119 OEA signaling pathway in the small intestine10.
CAS No.: 24512-63-8
CAS No.: 82978-00-5
CAS No.: 1453-24-3
CAS No.: 1359828-78-6
CAS No.: 10132-50-0
CAS No.: 869-02-3